

Lactose Octaacetate: A Comprehensive Structural and Methodological Guide

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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565669

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Introduction

Lactose octaacetate is the fully acetylated derivative of D-lactose, a disaccharide composed of β -D-galactose and α/β -D-glucose, linked by a $\beta(1 \rightarrow 4)$ glycosidic bond. In **lactose octaacetate**, all eight free hydroxyl (-OH) groups of the parent lactose molecule are converted into acetate esters (-OCOCH₃). This peracetylation significantly alters the molecule's physical and chemical properties, rendering it a bitter-tasting, white crystalline solid with increased hydrophobicity.[1][2][3] It serves as a valuable intermediate in carbohydrate chemistry and has applications as a biodegradable surfactant with noted antimicrobial and antiviral properties.[1] The full IUPAC name is 4-O-(2,3,4,6-Tetra-O-acetyl- β -D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose.[1] Due to the anomeric nature of the glucopyranose unit, **lactose octaacetate** can exist as either the α - or β -anomer, with the β -anomer often being the subject of specific synthesis and purification efforts.[3][4]

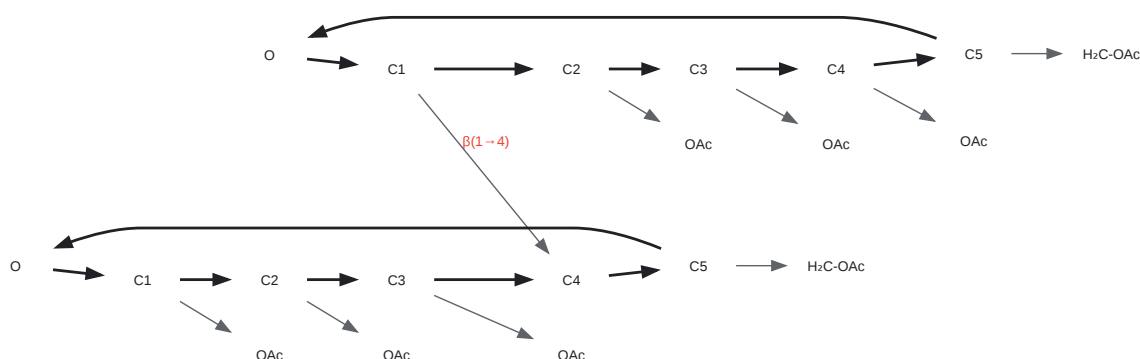
Physicochemical Properties

The key quantitative properties of **lactose octaacetate** are summarized below. Note that physical properties such as melting point can vary depending on the anomeric purity of the sample.[4]

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C ₂₈ H ₃₈ O ₁₉ | [3][5] |
| Molecular Weight | 678.59 g/mol | [3][5] |
| Appearance | White Crystalline Solid | [3] |
| Melting Point | 139-141 °C (β-anomer) | [3] |
| | 75-78 °C (anomeric mixture) | |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [3] |
| CAS Number | 6291-42-5 (β-anomer) | [3][6][7] |
| | 23973-20-8 (unspecified anomer) | [8] |

Chemical Structure

The structure of β-**Lactose Octaacetate** consists of a tetra-O-acetyl-galactopyranosyl unit linked to a tetra-O-acetyl-glucopyranose unit. The eight acetyl groups render the molecule significantly less polar than its parent disaccharide, lactose.



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Caption: Chemical structure of β -Lactose Octaacetate.

Experimental Protocols

Synthesis of **Lactose Octaacetate** via Microwave Irradiation

This protocol details a rapid, "green" synthesis method for producing **lactose octaacetate**.^[1]
^[2]

Materials:

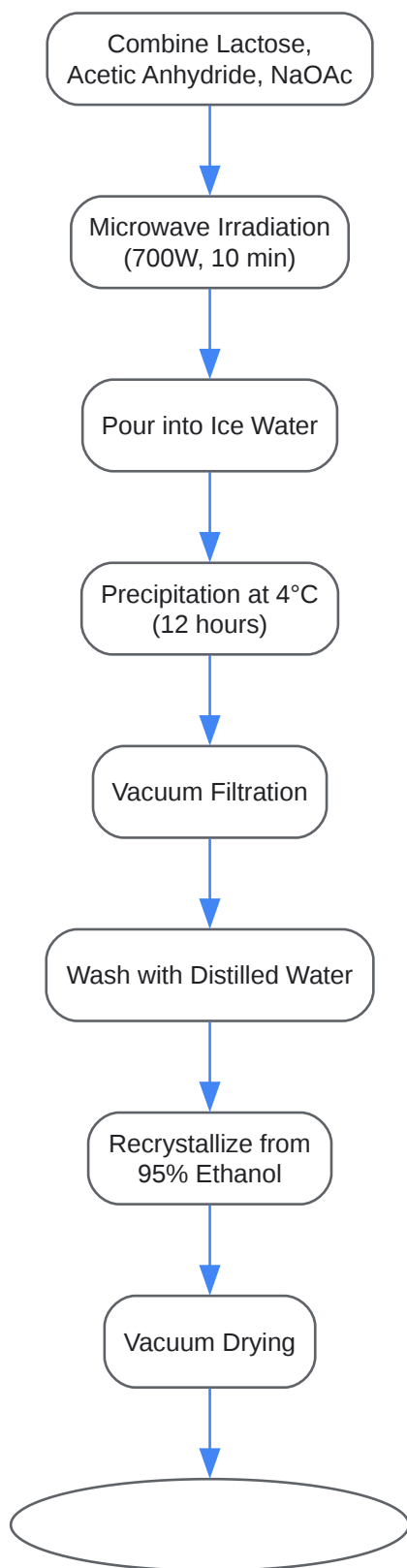
- D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)
- Acetic anhydride (30 cm³, 0.27 mol)
- Anhydrous sodium acetate (3.0 g, 0.036 mol)
- Distilled water

- Ice
- 95% (v/v) Ethanol for recrystallization

Procedure:

- Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave synthesis.
- Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[\[1\]](#)
- After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water and ice cubes.
- Stir the mixture and then allow it to stand at 4 °C for 12 hours to facilitate the precipitation of the product.[\[2\]](#)
- Collect the white solid precipitate by vacuum filtration.
- Wash the collected solid thoroughly with distilled water to remove any unreacted starting materials and water-soluble byproducts.
- Purify the crude **lactose octaacetate** by recrystallization from 95% ethanol.
- Dry the purified product in a vacuum oven to a constant weight.

Logical Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis of **Lactose Octaacetate**.

Structural Confirmation and Analysis

The structure and purity of synthesized **lactose octaacetate** are typically confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the structure and, crucially, for determining the anomeric purity (the ratio of α to β anomers) of the product.^[4]

- ^1H NMR: The proton NMR spectrum provides key diagnostic signals. The methyl protons of the eight acetate groups typically appear as a series of sharp singlets in the region of δ 1.9-2.2 ppm.^[2] The anomeric protons (H-1 of the glucose and galactose units) resonate further downfield and their coupling constants and chemical shifts are used to distinguish between the α and β configurations. ^1H NMR is considered the most reliable tool for assessing the purity of β -**lactose octaacetate**.^[4]
- ^{13}C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbons of the acetate groups around δ 170-173 ppm.^[2] The signals for the ring carbons appear between δ 60-100 ppm. The disappearance of the anomeric carbon signal of the starting material can be used to monitor reaction completion.^[9]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the functional groups present in the molecule. The spectrum of **lactose octaacetate** is characterized by:

- The absence of a broad O-H stretching band (typically found around $3300\text{-}3500\text{ cm}^{-1}$) from the parent lactose, indicating complete acetylation.
- The presence of strong C=O stretching bands for the ester carbonyl groups, typically around $1740\text{-}1750\text{ cm}^{-1}$.
- The presence of C-O stretching bands for the ester linkage around $1200\text{-}1250\text{ cm}^{-1}$.^[1]

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